2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile
CAS No.: 23051-44-7
Cat. No.: VC1966068
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23051-44-7 |
|---|---|
| Molecular Formula | C12H14N2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile |
| Standard InChI | InChI=1S/C12H14N2/c1-9-4-10(11(7-13)8-14)6-12(2,3)5-9/h4H,5-6H2,1-3H3 |
| Standard InChI Key | QTUUBOZSGQFLRZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C#N)C#N)CC(C1)(C)C |
| Canonical SMILES | CC1=CC(=C(C#N)C#N)CC(C1)(C)C |
Introduction
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)propanedinitrile is a chemical compound with the CAS number 23051-44-7. It is also known by several synonyms, including 2-(3,5,5-trimethylcyclohex-2-enylidene)malononitrile and 3-dicyanomethylene-1,5,5-trimethylcyclohex-1-ene . This compound is of interest due to its unique chemical structure and potential applications in organic synthesis.
Synthesis
The synthesis of 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile typically involves a Knoevenagel condensation reaction between isophorone and malononitrile. This reaction is often carried out in the presence of a catalyst like ammonium acetate in a solvent such as toluene, under inert conditions, and at temperatures around 120-125°C for several hours .
Reaction Conditions
-
Reactants: Isophorone and malononitrile
-
Catalyst: Ammonium acetate
-
Solvent: Toluene
-
Temperature: 120-125°C
-
Time: 9 hours
-
Yield: Approximately 96%
Safety and Handling
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)propanedinitrile is classified as a potentially hazardous substance due to its potential to cause allergic skin reactions. It is labeled with safety warnings such as R22 (harmful if swallowed) and R43 (may cause sensitization by skin contact) .
Safety Precautions
-
Personal Protective Equipment (PPE): Gloves, safety glasses, and protective clothing
-
Handling: Avoid skin contact and inhalation of dust or vapors
-
Storage: Store in a cool, dry place away from incompatible substances
Applications and Research
While specific applications of 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile are not widely documented, compounds with similar structures are often used in organic synthesis as intermediates for more complex molecules. The presence of the malononitrile group makes it a versatile precursor for further chemical transformations.
Future Research Directions
Further research could focus on exploring the compound's reactivity and potential applications in fields such as pharmaceuticals or materials science. Its unique structure may offer opportunities for designing new molecules with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume